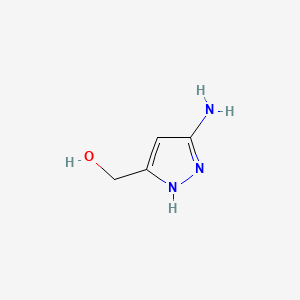

(3-Amino-1H-pyrazol-5-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-amino-1H-pyrazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c5-4-1-3(2-8)6-7-4/h1,8H,2H2,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZORXPUYHVZTQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717044 | |

| Record name | (3-Amino-1H-pyrazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000895-26-0, 948571-48-0 | |

| Record name | 5-Amino-1H-pyrazole-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000895-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Amino-1H-pyrazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-amino-1H-pyrazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-Amino-1H-pyrazol-5-yl)methanol from Hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route to (3-Amino-1H-pyrazol-5-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis leverages the well-established cyclocondensation reaction between a hydrazine derivative and a functionalized β-ketonitrile. This document outlines the theoretical basis, a detailed experimental protocol, and relevant data presented in a clear and accessible format for laboratory application.

Introduction

Aminopyrazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The title compound, this compound, incorporates both a nucleophilic aminopyrazole core and a versatile hydroxymethyl group, making it an attractive starting material for the synthesis of diverse compound libraries. The primary synthetic strategy discussed herein is the Knorr pyrazole synthesis and related methodologies, which involve the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[1][2] Specifically, the use of a β-ketonitrile is a common and effective method for introducing the 3-amino functionality onto the pyrazole ring.[3]

Proposed Synthetic Pathway

The synthesis of this compound can be achieved via a two-step process starting from a suitable precursor, ethyl 4-hydroxy-3-oxobutanoate. This precursor is first converted to the corresponding β-ketonitrile, 4-hydroxy-3-oxobutanenitrile. Subsequent cyclocondensation with hydrazine hydrate yields the target molecule.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of related aminopyrazoles and represent a viable route to the target compound.

Synthesis of 4-hydroxy-3-oxobutanenitrile

This procedure is adapted from standard methods for the conversion of β-ketoesters to β-ketonitriles.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| Ethyl 4-hydroxy-3-oxobutanoate | 146.14 | 14.6 | 0.1 |

| Aqueous Ammonia (28-30%) | 17.03 (as NH₃) | 50 mL | ~0.8 |

| Ethanol | 46.07 | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 4-hydroxy-3-oxobutanoate (14.6 g, 0.1 mol) in ethanol (100 mL).

-

To this solution, add aqueous ammonia (50 mL, ~0.8 mol) dropwise at room temperature over 30 minutes.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

-

The resulting aqueous residue is extracted with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-hydroxy-3-oxobutanenitrile. This product is often used in the next step without further purification.

Synthesis of this compound

This cyclocondensation reaction is a standard method for the formation of 3-aminopyrazoles from β-ketonitriles.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| 4-hydroxy-3-oxobutanenitrile | 99.09 | 9.9 | 0.1 |

| Hydrazine Hydrate (80%) | 50.06 | 6.3 | 0.1 |

| Ethanol | 46.07 | 150 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 4-hydroxy-3-oxobutanenitrile (9.9 g, 0.1 mol) in ethanol (150 mL).

-

Add hydrazine hydrate (6.3 g, 0.1 mol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford this compound as a solid.

Data Presentation

Table 1: Summary of Reactants and Expected Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Ethyl 4-hydroxy-3-oxobutanoate | C₆H₁₀O₄ | 146.14 | Precursor |

| 4-hydroxy-3-oxobutanenitrile | C₄H₅NO₂ | 99.09 | Intermediate |

| Hydrazine Hydrate | H₆N₂O | 50.06 | Reagent |

| This compound | C₄H₇N₃O | 113.12 | Final Product |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Parameter | Step 1: Ammonolysis | Step 2: Cyclocondensation |

| Solvent | Ethanol | Ethanol |

| Temperature | Room Temperature | Reflux (~78 °C) |

| Reaction Time | 24 hours | 6-8 hours |

| Expected Yield | 70-80% (crude) | 60-70% (after purification) |

| Purification Method | - (used crude) | Column Chromatography |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow from starting material to pure, characterized product.

Characterization

The final product, this compound, should be characterized by standard spectroscopic methods to confirm its identity and purity.

-

¹H NMR: Expected signals would include those for the pyrazole ring proton, the methylene protons of the hydroxymethyl group, the amino protons, and the pyrazole NH proton.

-

¹³C NMR: Resonances corresponding to the carbon atoms of the pyrazole ring and the hydroxymethyl group are expected.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of 113.12 g/mol should be observed.

-

Infrared Spectroscopy: Characteristic absorption bands for N-H (amine and pyrazole), O-H (alcohol), and C-N bonds are anticipated.

Conclusion

This technical guide provides a detailed and practical approach for the synthesis of this compound from hydrazine, utilizing a robust and well-documented cyclocondensation strategy. The provided experimental protocols, data tables, and workflow diagrams offer a clear roadmap for researchers in the field of medicinal chemistry and drug discovery to access this versatile building block for further synthetic elaborations. Adherence to standard laboratory safety practices is essential when handling all chemicals, particularly hydrazine hydrate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 3. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines | MDPI [mdpi.com]

Spectroscopic Profile of (3-Amino-1H-pyrazol-5-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the expected spectroscopic data for the heterocyclic compound (3-Amino-1H-pyrazol-5-yl)methanol. Due to the limited availability of published experimental data for this specific molecule at the time of this report, this document presents predicted spectroscopic characteristics based on the analysis of structurally similar compounds. It includes anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This guide is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of pyrazole derivatives in the context of drug discovery and development.

Introduction

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The presence of an amino group, a hydroxyl group, and the pyrazole core makes this molecule a versatile scaffold for the synthesis of novel pharmaceutical agents. Accurate spectroscopic characterization is a critical step in the synthesis and quality control of such compounds. This document outlines the expected spectroscopic signature of this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.5 - 6.0 | Singlet | 1H | Pyrazole C4-H |

| ~4.5 - 4.7 | Singlet | 2H | -CH₂OH |

| ~4.8 - 5.2 | Broad Singlet | 2H | -NH₂ |

| ~3.3 - 3.7 | Broad Singlet | 1H | -OH |

| ~10.0 - 12.0 | Broad Singlet | 1H | Pyrazole N1-H |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | Pyrazole C3-NH₂ |

| ~145 - 150 | Pyrazole C5-CH₂OH |

| ~90 - 95 | Pyrazole C4 |

| ~55 - 60 | -CH₂OH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 2950 - 2850 | Medium | C-H stretching (aliphatic) |

| 1650 - 1600 | Strong | N-H bending |

| 1580 - 1450 | Medium to Strong | C=N and C=C stretching (pyrazole ring) |

| 1050 - 1000 | Strong | C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The expected mass-to-charge ratio (m/z) for the molecular ion is presented.

Table 4: Predicted MS Data

| m/z | Assignment |

| 113.06 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above. Specific parameters may need to be optimized based on the instrument and sample.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the molecular ion [M]⁺ and any characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and general experimental protocols for the characterization of this compound. While direct experimental data remains to be published, this information serves as a valuable resource for researchers in the field of medicinal chemistry and drug development, aiding in the identification and structural confirmation of this and related pyrazole derivatives. The provided workflow for spectroscopic analysis offers a standardized approach for the characterization of novel chemical entities.

Physical and chemical properties of (3-Amino-1H-pyrazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (3-Amino-1H-pyrazol-5-yl)methanol. Due to tautomerism, this compound can also be referred to as (5-Amino-1H-pyrazol-3-yl)methanol. This document consolidates available data on its structure, properties, and synthesis, offering valuable insights for its application in research and drug development.

Core Physical and Chemical Properties

While extensive experimental data for this compound is not widely published, predicted properties and data from closely related analogs provide a solid foundation for understanding its characteristics. The compound, identified by the CAS Number 1000895-26-0, possesses the molecular formula C₄H₇N₃O and a molecular weight of 113.12 g/mol .

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₇N₃O | |

| Molecular Weight | 113.12 g/mol | |

| CAS Number | 1000895-26-0 | [1][2][3] |

| Predicted Boiling Point | 456.1 ± 30.0 °C | [3] |

| Predicted Density | 1.467 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 13.52 ± 0.10 | [3] |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The logical synthesis of this compound can be envisioned through a two-step process starting from commercially available precursors. This process involves the formation of an aminopyrazole ester followed by its reduction to the desired alcohol.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Reduction of Ethyl 3-amino-1H-pyrazole-5-carboxylate (Hypothetical)

This protocol is a hypothetical procedure based on standard chemical reductions of esters to alcohols and has not been experimentally validated for this specific compound from the available literature.

1. Materials:

-

Ethyl 3-amino-1H-pyrazole-5-carboxylate

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) in the presence of a suitable additive)

-

Deionized water

-

Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

-

Organic solvent for extraction (e.g., Ethyl acetate)

2. Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend the reducing agent (e.g., 1.5 equivalents of LiAlH₄) in anhydrous THF.

-

Dissolve ethyl 3-amino-1H-pyrazole-5-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of the reducing agent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.

-

Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

-

Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

3. Characterization:

-

The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Spectroscopic Data (Predicted and Inferred from Analogs)

While experimental spectra for this compound are not available, data from closely related compounds can provide an estimation of the expected spectral features.

Table 2: Predicted and Inferred Spectroscopic Data

| Technique | Predicted/Inferred Data |

| ¹H NMR | Signals corresponding to the pyrazole ring proton, the methylene protons of the methanol group, and the amine protons are expected. The chemical shifts will be influenced by the solvent used. For a similar compound, 3(5)-aminopyrazole, in DMSO-d₆, doublets for the ring protons appear around δ 7.33 and 5.52 ppm, with a broad singlet for the amine and NH protons around δ 7.05 ppm.[4] |

| ¹³C NMR | Expected signals include two for the pyrazole ring carbons and one for the methylene carbon of the methanol group. For related pyrazoles, the C3 and C5 carbons of the pyrazole ring resonate at distinct chemical shifts, which can be used to distinguish between tautomers. |

| IR Spectroscopy | Characteristic absorption bands are expected for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), O-H stretching of the methanol group (broad band around 3200-3600 cm⁻¹), C-N stretching, and C=C/C=N stretching of the pyrazole ring (in the 1500-1650 cm⁻¹ region). |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (113.12 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxymethyl group or other characteristic fragments of the pyrazole ring. |

Biological Activity and Potential Applications

Aminopyrazole derivatives are a well-established class of compounds with a broad range of biological activities. They are known to be valuable scaffolds in medicinal chemistry. While the specific biological activity of this compound has not been extensively reported, the aminopyrazole core is a key pharmacophore in numerous therapeutic agents.

Logical Relationship of Aminopyrazole Core to Biological Activity

Caption: Potential biological activities stemming from the aminopyrazole core structure.

The presence of both an amino group and a hydroxymethyl group provides two reactive sites for further chemical modification, making this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This compound is a promising heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While a complete experimental dataset is not yet publicly available, this guide provides a consolidated overview of its known and predicted properties, along with a logical framework for its synthesis and potential applications. Further experimental investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

In-Depth Technical Guide: Characterization of Dabrafenib (CAS Number: 1000895-26-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the characterization of the compound identified by CAS number 1000895-26-0, commonly known as Dabrafenib (GSK2118436). Dabrafenib is a potent and selective ATP-competitive inhibitor of the BRAF kinase, particularly targeting the V600E mutant, which is a key driver in various cancers, most notably metastatic melanoma.[1][2][3] Its therapeutic efficacy is primarily attributed to the suppression of the constitutively active Mitogen-Activated Protein Kinase (MAPK) signaling cascade (RAS-RAF-MEK-ERK), leading to cell cycle arrest and apoptosis in cancer cells.[3] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathway and experimental workflows.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | N-{3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [4] |

| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | [4] |

| Molecular Weight | 519.56 g/mol | [4] |

| CAS Number | 1000895-26-0 | - |

| Synonyms | GSK2118436, Tafinlar | [4][5] |

| Solubility | DMSO: 100 mg/mL (192.47 mM) | [6] |

Quantitative Biological Data

In Vitro Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Dabrafenib against various RAF kinases.

| Target Kinase | IC₅₀ (nM) | Assay Conditions | Reference |

| BRAF V600E | 0.6 - 0.8 | Cell-free enzymatic assay | [5][6] |

| Wild-type BRAF | 3.2 - 5.2 | Cell-free enzymatic assay | [6] |

| c-RAF | 5.0 | Cell-free enzymatic assay | [5][6] |

Cellular Activity

The following table presents the half-maximal growth inhibitory concentration (gIC₅₀) and cellular IC₅₀ values of Dabrafenib in various cancer cell lines.

| Cell Line | BRAF Status | gIC₅₀ / IC₅₀ (nM) | Assay Type | Reference |

| SKMEL28 | V600E | 3 | Cell Proliferation Assay | [6] |

| A375P F11 | V600E | 8 | Cell Proliferation Assay | [6] |

| Colo205 | V600E | 7 | Cell Proliferation Assay | [6] |

| HFF (Human Foreskin Fibroblasts) | Wild-type | >3,000 | Cell Proliferation Assay | [6] |

| ES-2 (Ovarian Carcinoma) | V600E | IC₅₀ for pERK inhibition | Western Blot | [7] |

| BRAF V600E mutated cell lines | V600E | 200 | Cell Proliferation Assay | [8] |

Pharmacokinetic Properties in Humans

| Parameter | Value | Dosing Regimen | Reference |

| Absolute Bioavailability | 94.5% | 150 mg oral dose | [3] |

| Time to Maximum Plasma Concentration (Tmax) | 2.0 hours | 150 mg oral dose | [3][8] |

| Terminal Half-life (t½) | 4.8 - 5.2 hours | 150 mg oral dose | [3][8] |

| Apparent Clearance (CL/F) at steady-state | 34.3 L/h | 150 mg BID | [1] |

| Volume of Distribution (Vd) | 45.5 L | Intravenous microdose | [3] |

Experimental Protocols

In Vitro BRAF Kinase Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of Dabrafenib against BRAF kinase.

-

Reagents and Materials : Recombinant BRAF kinase, MEK substrate, ATP, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35), Dabrafenib stock solution, 96-well or 384-well plates, detection reagent (e.g., ADP-Glo™ or LanthaScreen™).[9][10]

-

Procedure :

-

Prepare serial dilutions of Dabrafenib in DMSO.

-

In a multi-well plate, add the BRAF kinase and the Dabrafenib dilutions or DMSO (vehicle control).

-

Pre-incubate to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the MEK substrate and ATP.

-

Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent that quantifies either ADP production or substrate phosphorylation.

-

Calculate the percent inhibition for each Dabrafenib concentration and determine the IC₅₀ value using a non-linear regression curve fit.[11]

-

Cell Viability Assay (MTT/MTS General Protocol)

This protocol describes a common method to assess the effect of Dabrafenib on cancer cell proliferation and viability.

-

Reagents and Materials : Cancer cell lines (e.g., A375), cell culture medium, Dabrafenib, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent, solubilization solution (for MTT), 96-well plates, microplate reader.

-

Procedure :

-

Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[12]

-

Treat the cells with serial dilutions of Dabrafenib or DMSO (vehicle control).

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT or MTS reagent to each well and incubate to allow for the conversion to formazan by viable cells (typically 2-4 hours).[12]

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[12]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the gIC₅₀ value.

-

Western Blot Analysis of ERK Phosphorylation

This protocol is for assessing the inhibition of the MAPK pathway by measuring the phosphorylation of ERK.

-

Reagents and Materials : Cancer cell line, cell culture medium, Dabrafenib, lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, primary antibodies (anti-pERK, anti-total ERK), HRP-conjugated secondary antibody, SDS-PAGE gels, PVDF membrane, ECL substrate, and an imaging system.[13][14]

-

Procedure :

-

Seed cells and grow to 70-80% confluency.

-

Treat cells with various concentrations of Dabrafenib for a specified time (e.g., 1-2 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates (e.g., using a BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phosphorylated ERK (pERK).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK for loading control.

-

Quantify the band intensities to determine the extent of pERK inhibition.[13]

-

LC-MS/MS Method for Dabrafenib Quantification in Plasma

This protocol outlines a method for the quantitative analysis of Dabrafenib in plasma samples.

-

Reagents and Materials : Human plasma samples, Dabrafenib standard, internal standard (e.g., Dabrafenib-d9), protein precipitation solvent (e.g., acetonitrile), LC-MS/MS system with a triple quadrupole mass spectrometer, C18 analytical column.[2][15][16]

-

Procedure :

-

Sample Preparation (Protein Precipitation) :

-

To a plasma sample, add the internal standard.

-

Add cold acetonitrile to precipitate plasma proteins.

-

Vortex and centrifuge at high speed.

-

Collect the supernatant for analysis.[2]

-

-

Chromatographic Separation :

-

Mass Spectrometric Detection :

-

Utilize a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization.

-

Monitor the specific multiple reaction monitoring (MRM) transitions for Dabrafenib and the internal standard.[16]

-

-

Quantification :

-

Generate a calibration curve using known concentrations of Dabrafenib standard.

-

Determine the concentration of Dabrafenib in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

-

Mandatory Visualizations

Figure 1. MAPK signaling pathway with Dabrafenib inhibition.

Figure 2. Experimental workflow for Dabrafenib characterization.

References

- 1. Population pharmacokinetics of dabrafenib, a BRAF inhibitor: effect of dose, time, covariates, and relationship with its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ovid.com [ovid.com]

- 4. DABRAFENIB (PD003542, BFSMGDJOXZAERB-UHFFFAOYSA-N) [probes-drugs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Simultaneous quantification of dabrafenib, hydroxy-dabrafenib and trametinib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. japsonline.com [japsonline.com]

Stability and storage conditions for (3-Amino-1H-pyrazol-5-yl)methanol

An In-depth Technical Guide to the Stability and Storage of (3-Amino-1H-pyrazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available stability data exists for this compound. This guide provides a comprehensive overview based on the general properties of aminopyrazole derivatives and recommended best practices for handling and storage. The experimental protocols described are illustrative and should be adapted based on specific laboratory conditions and regulatory requirements.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural motifs. The presence of an amino group, a pyrazole ring, and a primary alcohol functional group suggests potential for various chemical transformations and also indicates possible instabilities under certain environmental conditions. Understanding the stability profile and optimal storage conditions is crucial for maintaining the integrity of the compound during research and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₄H₇N₃O | - |

| Molecular Weight | 113.12 g/mol | - |

| Predicted Boiling Point | 456.1 ± 30.0 °C | [1] |

| Predicted Density | 1.467 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 13.52 ± 0.10 | [1] |

Stability Profile

Potential Degradation Pathways:

-

Oxidation: The primary alcohol and the amino group are susceptible to oxidation. The alcohol could be oxidized to an aldehyde and further to a carboxylic acid. The amino group could also undergo oxidation.

-

Photodegradation: Although pyrazoles are generally photostable, prolonged exposure to UV light could potentially lead to degradation, especially in the presence of photosensitizers.

-

Hydrolysis: While the core pyrazole ring is generally stable to hydrolysis, extreme pH conditions could potentially affect the overall molecule.

-

Incompatibility: Amines are known to be incompatible with strong oxidizing agents, acids, and acid chlorides. Reactions with these substances can be exothermic.

A proposed, hypothetical degradation pathway is illustrated in the following diagram.

Caption: A potential degradation pathway for this compound.

Recommended Storage Conditions

Based on information from chemical suppliers and the general chemical nature of the compound, the following storage conditions are recommended to ensure the long-term stability of this compound.

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation and slow down potential oxidative processes. |

| Light | Protect from light | To prevent potential photodegradation. Use of amber vials or storage in a dark place is advised. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of the amino and alcohol functionalities. |

| Container | Tightly sealed container | To prevent moisture uptake and exposure to air. |

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies should be performed according to ICH guidelines.[2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Neutral Hydrolysis: Water at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid-state at 105°C for 48 hours.

-

Photostability: Solid-state and in solution, exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

A general workflow for a forced degradation study is depicted below.

Caption: A typical experimental workflow for a forced degradation study.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial to separate and quantify the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this type of molecule.

Starting HPLC Method Parameters:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

-

Column Temperature: 30°C.

Method validation should be performed according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

While specific stability data for this compound is scarce, a proactive approach to its handling and storage is essential. By adhering to the recommended storage conditions of refrigeration (2-8°C), protection from light, and use of an inert atmosphere, the integrity of the compound can be maximized. For developmental purposes, conducting a thorough forced degradation study coupled with the development of a validated stability-indicating analytical method is imperative to fully characterize its stability profile and ensure the quality and reliability of experimental results.

References

An In-depth Technical Guide to the Solubility of (3-Amino-1H-pyrazol-5-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (3-Amino-1H-pyrazol-5-yl)methanol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicting the compound's solubility based on its molecular structure and provides a detailed, generalized experimental protocol for its quantitative determination. This guide is intended to be a valuable resource for researchers in drug discovery and development, enabling them to design and execute solubility studies for this and structurally related compounds.

Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure and the principle of "like dissolves like." The structure of this compound contains both polar and non-polar functionalities, which will dictate its solubility in various organic solvents.

This compound

-

Polar Moieties: The primary amino group (-NH₂), the hydroxyl group (-OH), and the nitrogen atoms within the pyrazole ring are all capable of hydrogen bonding. These groups contribute to the compound's polarity.

-

Non-Polar Moiety: The pyrazole ring itself, while containing heteroatoms, has aromatic character and contributes to the non-polar surface area of the molecule.

Based on these structural features, a qualitative prediction of solubility in common organic solvents is presented in Table 1. It is anticipated that this compound will exhibit higher solubility in polar protic and polar aprotic solvents, and lower solubility in non-polar solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | The hydroxyl and amino groups of the solute can form strong hydrogen bonds with the hydroxyl group of methanol. |

| Ethanol | High | Similar to methanol, ethanol is a good hydrogen bond donor and acceptor, facilitating dissolution. | |

| Isopropanol | Moderate | The increased hydrocarbon character of isopropanol compared to methanol and ethanol may slightly reduce its ability to solvate the polar groups of the solute. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for polar compounds. |

| Dimethylformamide (DMF) | High | DMF is another strong hydrogen bond acceptor capable of effectively solvating the polar functional groups of the molecule. | |

| Acetonitrile | Moderate | Acetonitrile is a polar aprotic solvent but is a weaker hydrogen bond acceptor than DMSO or DMF, which may result in moderate solubility. | |

| Slightly Polar | Acetone | Moderate to Low | Acetone can accept hydrogen bonds but lacks donor capabilities. Its overall polarity is lower than other polar aprotic solvents, likely resulting in lower solubility. |

| Ethyl Acetate | Low | Ethyl acetate has limited ability to participate in hydrogen bonding and is less polar than acetone, suggesting low solubility. | |

| Non-Polar | Dichloromethane | Low | The polarity of dichloromethane is insufficient to overcome the strong intermolecular forces (hydrogen bonding) between the solute molecules. |

| Toluene | Very Low | As a non-polar aromatic solvent, toluene is unlikely to effectively solvate the polar functional groups of this compound. | |

| Hexane | Very Low | Hexane is a non-polar aliphatic solvent and is expected to be a very poor solvent for this polar compound. |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, generalized protocol for the quantitative determination of the solubility of this compound in various organic solvents using the widely accepted shake-flask method.[1][2][3][4][5]

2.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps and PTFE-lined septa (e.g., 4 mL or 8 mL)

-

Constant temperature orbital shaker or rotator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Record the exact mass of the compound added.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 72 hours.[2] Preliminary studies can be conducted to determine the minimum time required to reach equilibrium.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent used for the solubility determination or a mobile phase component for HPLC).

-

Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC).

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

-

2.3. Data Presentation

The quantitative solubility data should be summarized in a table for easy comparison.

Table 2: Quantitative Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | ||

| Ethanol | ||

| Isopropanol | ||

| Dimethyl Sulfoxide | ||

| Dimethylformamide | ||

| Acetonitrile | ||

| Acetone | ||

| Ethyl Acetate | ||

| Dichloromethane | ||

| Toluene | ||

| Hexane |

Visualizations

3.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. bioassaysys.com [bioassaysys.com]

- 5. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of (3-Amino-1H-pyrazol-5-yl)methanol in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Amino-1H-pyrazol-5-yl)methanol is a versatile bifunctional building block for the synthesis of a variety of heterocyclic compounds, particularly fused pyrazole systems. Its unique structure, featuring a nucleophilic amino group and a reactive hydroxymethyl group on the pyrazole core, allows for diverse chemical transformations. This makes it a valuable precursor for the generation of compound libraries in drug discovery and medicinal chemistry. Pyrazole-containing molecules have demonstrated a wide range of biological activities, including but not limited to, kinase inhibition, anti-inflammatory, and anticancer properties.

These application notes provide detailed protocols for the synthesis of pyrazolo[1,5-a]pyrimidines, a prominent class of fused heterocycles with significant therapeutic potential, using this compound as the key starting material.

Key Applications in Heterocyclic Synthesis

The primary application of this compound in heterocyclic synthesis is its use as a precursor for pyrazolo[1,5-a]pyrimidines. This is typically achieved through a cyclocondensation reaction with a 1,3-dicarbonyl compound. The reaction proceeds through the initial nucleophilic attack of the endocyclic nitrogen of the pyrazole ring on one of the carbonyl groups, followed by condensation of the exocyclic amino group with the second carbonyl group, leading to the fused bicyclic system. The hydroxymethyl group at the 7-position of the resulting pyrazolo[1,5-a]pyrimidine scaffold offers a handle for further functionalization.

A general workflow for this synthesis is outlined below:

Caption: General workflow for the synthesis of 7-(hydroxymethyl)pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethyl-7-(hydroxymethyl)pyrazolo[1,5-a]pyrimidine

This protocol details the synthesis of a simple, yet versatile, pyrazolo[1,5-a]pyrimidine derivative.

Reaction Scheme:

Caption: Synthesis of 2,5-Dimethyl-7-(hydroxymethyl)pyrazolo[1,5-a]pyrimidine.

Materials:

-

This compound

-

Acetylacetone (2,4-Pentanedione)

-

Glacial Acetic Acid

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.

-

Add acetylacetone (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to afford the pure 2,5-Dimethyl-7-(hydroxymethyl)pyrazolo[1,5-a]pyrimidine.

Quantitative Data:

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time (h) | Yield (%) |

| This compound (1 eq) | Acetylacetone (1.1 eq) | Acetic Acid | Reflux | 4-6 | 75-85 |

Protocol 2: Synthesis of Ethyl 5-methyl-7-(hydroxymethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

This protocol outlines the synthesis of a pyrazolo[1,5-a]pyrimidine with an ester functionality, which can be further modified.

Reaction Scheme:

Caption: Synthesis of an ester-functionalized pyrazolo[1,5-a]pyrimidine.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Glacial Acetic Acid

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of this compound (1.0 eq) in glacial acetic acid, add ethyl acetoacetate (1.2 eq).

-

Reflux the mixture for 8-10 hours, monitoring by TLC.

-

Cool the reaction to room temperature and pour it into a beaker containing crushed ice.

-

Neutralize the solution carefully with a saturated aqueous solution of sodium carbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data:

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time (h) | Yield (%) |

| This compound (1 eq) | Ethyl acetoacetate (1.2 eq) | Acetic Acid | Reflux | 8-10 | 60-70 |

Characterization Data (Expected)

The following table summarizes the expected spectroscopic data for the synthesized compounds. Actual values may vary slightly.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |

| 2,5-Dimethyl-7-(hydroxymethyl)pyrazolo[1,5-a]pyrimidine | ~2.4 (s, 3H, CH3), ~2.6 (s, 3H, CH3), ~4.8 (s, 2H, CH2OH), ~5.5 (s, 1H, pyrazole-H), ~6.8 (s, 1H, pyrimidine-H), ~8.2 (s, 1H, pyrazole-NH) | ~15, ~25 (CH3), ~60 (CH2OH), ~95 (pyrazole-C), ~110 (pyrimidine-C), ~145, ~150, ~155, ~160 (quaternary C) | [M+H]+ expected at ~192.1 |

| Ethyl 5-methyl-7-(hydroxymethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | ~1.3 (t, 3H, CH3), ~2.5 (s, 3H, CH3), ~4.3 (q, 2H, OCH2), ~4.8 (s, 2H, CH2OH), ~6.9 (s, 1H, pyrimidine-H), ~8.5 (s, 1H, pyrazole-NH), ~8.7 (s, 1H, pyrazole-H) | ~14 (CH3), ~25 (CH3), ~60 (CH2OH), ~61 (OCH2), ~100 (pyrazole-C), ~112 (pyrimidine-C), ~140, ~150, ~155, ~160 (quaternary C), ~165 (C=O) | [M+H]+ expected at ~250.1 |

Signaling Pathway Context

Pyrazolo[1,5-a]pyrimidines are known to be potent inhibitors of various protein kinases, which are key components of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The general mechanism of action involves the pyrazolo[1,5-a]pyrimidine core acting as a hinge-binding motif in the ATP-binding pocket of the kinase, thereby inhibiting its activity and downstream signaling.

Caption: Inhibition of a generic kinase signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.

Conclusion

This compound serves as a highly effective and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives. The ability to introduce various substituents onto the pyrimidine ring and further functionalize the hydroxymethyl group opens up a vast chemical space for the development of new therapeutic agents.

Application Notes and Protocols: Microwave-Assisted Synthesis of (3-Amino-1H-pyrazol-5-yl)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Amino-1H-pyrazol-5-yl)methanol and its derivatives are an important class of heterocyclic compounds that serve as valuable building blocks in medicinal chemistry and drug discovery. The aminopyrazole scaffold is a well-established pharmacophore found in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. The inclusion of a hydroxymethyl group at the 5-position offers a key site for further functionalization, enabling the exploration of structure-activity relationships and the development of novel drug candidates.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, cleaner reaction profiles, and reduced reaction times compared to conventional heating methods. This application note provides a detailed, albeit theoretical, protocol for the microwave-assisted synthesis of the parent compound this compound, based on analogous and well-established syntheses of related aminopyrazoles. A validated conventional synthesis protocol for a closely related analogue, 3-amino-5-methylpyrazole, is also provided for reference.

General Synthetic Pathway

The synthesis of 3-amino-5-substituted-1H-pyrazoles typically involves the cyclocondensation of a β-ketonitrile with hydrazine or a hydrazine salt. The regioselectivity of the reaction is a key consideration, and reaction conditions can be optimized to favor the desired isomer.

Caption: General synthetic pathway for 3-amino-5-substituted-1H-pyrazoles.

Experimental Protocols

Protocol 1: Proposed Microwave-Assisted Synthesis of this compound

Disclaimer: This protocol is a theoretical adaptation based on the synthesis of structurally similar compounds and has not been experimentally validated. Optimization of reaction conditions may be necessary.

Materials:

-

4-hydroxy-3-oxobutanenitrile (or a protected equivalent)

-

Hydrazine hydrate or Hydrazinium salt (e.g., hydrazinium monohydrochloride)

-

Solvent (e.g., deionized water, ethanol)

-

Hydrochloric acid (catalytic amount, if using hydrazinium salt)

-

Microwave reactor vials (10 mL) with stir bars

-

Microwave synthesizer

Procedure:

-

To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 4-hydroxy-3-oxobutanenitrile (1.0 mmol).

-

Add the chosen solvent (3-5 mL).

-

Add hydrazine hydrate (1.1 mmol) or hydrazinium monohydrochloride (1.1 mmol). If using the salt, adjust the pH to 1-2 with a catalytic amount of concentrated hydrochloric acid.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at a constant temperature of 120-150°C for 10-20 minutes. Monitor the reaction progress by TLC.

-

After completion, cool the reaction vial to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water) or by column chromatography.

Protocol 2: Conventional Synthesis of 3-Amino-5-methylpyrazole (Reference Protocol)[1]

This protocol is adapted from a known, validated synthesis of a close structural analog.

Materials:

-

Sodium cyanoacetone (alkali metal salt of 3-oxobutanenitrile)

-

Hydrazinium monohydrochloride

-

Hydrochloric acid

-

Toluene

-

Ethanol

Procedure:

-

Prepare a 40% by weight aqueous solution of hydrazinium monohydrochloride (1.43 mol).

-

Adjust the pH of the hydrazine solution to between 1 and 2 by adding a catalytic amount of concentrated hydrochloric acid.

-

At 30°C, meter in an equimolar amount of sodium cyanoacetone over a period of 45 minutes with stirring.

-

After the addition is complete, continue stirring at 30°C for an additional 2 hours.

-

Add toluene to the reaction mixture and remove the water by azeotropic distillation.

-

After removing the water, cool the mixture and precipitate the sodium chloride by adding ethanol.

-

Filter off the sodium chloride.

-

Concentrate the filtrate and purify the product by vacuum distillation to yield 3-amino-5-methylpyrazole.

Data Presentation

The following table summarizes typical reaction conditions for the microwave-assisted synthesis of various aminopyrazole derivatives found in the literature, which can serve as a starting point for the optimization of the synthesis of this compound derivatives.

| Derivative Class | Starting Materials | Solvent | Temperature (°C) | Time (min) | Power (W) | Yield (%) | Reference |

| 1-Aryl-1H-pyrazole-5-amines | α-cyanoketone, Aryl hydrazine | Water (1M HCl) | 150 | 10-15 | - | 70-90 | [1] |

| Pyrazolo[3,4-d]pyrimidin-4-ones | 5-Aminopyrazole-4-carboxylate, Orthoformate, Amine | Ethanol | 160 | 55 | 150 | 60-85 | [2] |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the proposed microwave-assisted synthesis and purification of this compound derivatives.

Caption: Experimental workflow for microwave-assisted synthesis.

Conclusion

The application of microwave-assisted synthesis offers a promising and efficient route for the preparation of this compound derivatives. While a specific, validated protocol for this class of compounds is not yet prevalent in the literature, the provided theoretical protocol, based on established syntheses of analogous structures, serves as a strong starting point for researchers. The reference protocol for the conventional synthesis of 3-amino-5-methylpyrazole provides a reliable benchmark for comparison and adaptation. The methodologies and data presented herein are intended to facilitate the exploration and development of novel aminopyrazole-based compounds for various applications in drug discovery and materials science. Experimental validation and optimization of the proposed microwave protocol are encouraged.

References

Application Notes and Protocols for (3-Amino-1H-pyrazol-5-yl)methanol in Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the (3-Amino-1H-pyrazol-5-yl)methanol scaffold in structure-activity relationship (SAR) studies, particularly in the context of developing targeted kinase inhibitors. The protocols detailed below are foundational for synthesizing, evaluating, and understanding the mechanism of action of novel derivatives based on this privileged heterocyclic core.

Introduction to this compound in Drug Discovery

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for designing enzyme inhibitors.[2] Specifically, the 3-amino-1H-pyrazole moiety has been identified as a key component in a variety of kinase inhibitors, where it often interacts with the hinge region of the ATP-binding site.[2][3] this compound offers multiple points for chemical modification, making it a versatile starting point for generating compound libraries for SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: Quantitative Data

SAR studies on derivatives of the 3-amino-1H-pyrazole scaffold have been instrumental in identifying potent and selective kinase inhibitors. Modifications at various positions of the pyrazole ring and the pyrimidine moiety attached to it have shown significant effects on biological activity. A notable example is the development of selective inhibitors for Cyclin-Dependent Kinase 16 (CDK16), a member of the understudied PCTAIRE family of kinases.[3]

| Compound ID | Target Kinase(s) | Cellular Potency (EC50) | Notes on Selectivity |

| 43d | CDK16 | 33 nM | Highly potent for CDK16. Also inhibits other PCTAIRE and PFTAIRE family members with EC50 values ranging from 20–120 nM and 50–180 nM, respectively. Shows selective inhibition over a panel of approximately 100 other kinases.[3] |

Experimental Protocols

General Synthesis of N-(1H-Pyrazol-3-yl)pyrimidin-4-amine Derivatives

This protocol describes a general method for the synthesis of kinase inhibitors based on the 3-amino-1H-pyrazole scaffold, adapted from literature procedures.[3]

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of a 3-amino-1H-pyrazole derivative (e.g., 5-cyclopropyl-1H-pyrazole-3-amine) in a suitable solvent such as isopropanol or DMF, add an equimolar amount of a substituted pyrimidine (e.g., 2,4-dichloropyrimidine).

-

Add a base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture.

-

Heat the reaction mixture under reflux or using microwave irradiation until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-(1H-pyrazol-3-yl)pyrimidin-4-amine intermediate.

Step 2: Further Derivatization (e.g., Suzuki Coupling)

-

To a solution of the purified intermediate from Step 1 in a suitable solvent system (e.g., 1,4-dioxane and water), add the desired boronic acid or ester.

-

Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) until the reaction is complete.

-

Cool the reaction mixture and perform an aqueous work-up as described in Step 1.

-

Purify the final compound by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a general method for measuring the inhibitory activity of synthesized compounds against a target kinase.

Materials:

-

Purified recombinant target kinase (e.g., CDK16)

-

Kinase-specific substrate

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP solution

-

Synthesized pyrazole inhibitor compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 384-well assay plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

In a 384-well plate, add 2.5 µL of the kinase-substrate mixture in assay buffer.

-

Add 0.5 µL of the diluted inhibitor compound or DMSO for control wells (0% inhibition) and a known inhibitor as a positive control.

-

Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiate Kinase Reaction: Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Stop Reaction and Detect ADP:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

-

Luminescence Detection:

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer. The light output is correlated with the amount of ADP produced and thus the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the inhibition values against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., a cell line where the target kinase is active)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Synthesized pyrazole inhibitor compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow for SAR Studies

Caption: A general workflow for structure-activity relationship (SAR) studies of kinase inhibitors.

CDK16 Signaling Pathway in Cell Cycle Regulation

Caption: Inhibition of the CDK16 signaling pathway leads to G2/M cell cycle arrest.

Representative Synthesis Scheme

References

Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] These scaffolds are recognized as "privileged structures" in drug discovery, with derivatives demonstrating potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[2][3] Notably, many pyrazolo[1,5-a]pyrimidine-based compounds have been investigated as potent kinase inhibitors, targeting signaling pathways implicated in cancer and other diseases.[2][4]

The synthesis of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through the cyclocondensation of 5-aminopyrazoles with various 1,3-bielectrophilic compounds. The polyfunctional nature of 5-aminopyrazoles, with nucleophilic sites at the exocyclic amino group (5-NH2), the endocyclic nitrogen (1-NH), and the C4-carbon, allows for versatile synthetic strategies.[5] This document provides detailed application notes and protocols for the synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles, focusing on common and effective methodologies.

Synthetic Strategies Overview

The construction of the pyrimidine ring onto the pyrazole core typically involves the reaction of a 5-aminopyrazole with a three-carbon synthon. Key strategies include:

-

Condensation with β-Dicarbonyl Compounds: A widely used method involving the reaction of 5-aminopyrazoles with 1,3-diketones or β-ketoesters.[2][6]

-

Reaction with Enaminones: Enaminones serve as effective precursors for the pyrimidine ring, often providing good regioselectivity.[5][7]

-

Reaction with Chalcones (α,β-Unsaturated Carbonyls): This approach leads to the formation of substituted pyrazolo[1,5-a]pyrimidines.[5][8]

-

Multicomponent Reactions: One-pot synthesis involving the 5-aminopyrazole, an aldehyde, and a C-H activated compound, offering efficiency and molecular diversity.[9]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields.[2][7]

The general workflow for the synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles is depicted below.

Caption: General experimental workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the synthesis of pyrazolo[1,5-a]pyrimidines via different methods.

Table 1: Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds

| 5-Aminopyrazole Derivative | β-Dicarbonyl Compound | Solvent | Catalyst/Conditions | Time (h) | Yield (%) | Reference |

| 5-amino-3-(arylamino)-1H-pyrazole-4-carbonitriles | Pentane-2,4-dione | Acetic Acid | Reflux | 4 | 92 | [10] |

| 5-amino-3-(arylamino)-1H-pyrazole-4-carbonitriles | Ethyl acetoacetate | Acetic Acid | Reflux | 4 | 90 | [10] |

| Ethyl 5-amino-3-(arylamino)-1H-pyrazole-4-carboxylate | Ethyl isobutyrylacetate | Acetic Acid | Reflux | 4.5 | 91 | [10] |

| Ethyl 5-amino-3-(arylamino)-1H-pyrazole-4-carboxylate | Ethyl butyrylacetate | Acetic Acid | Reflux | 4 | 94 | [10] |

| 5-aminopyrazole | 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones | Ethanol | Microwave | 0.1-0.25 | 80-95 | [5] |

| 5-amino-3-methylpyrazole | 1,3,5-trisubstituted pentane-1,5-diones | Ethanol | KOt-Bu, Reflux | 12 | 60-80 | [5] |

Table 2: Reaction of 5-Aminopyrazoles with Enaminones

| 5-Aminopyrazole Derivative | Enaminone Derivative | Solvent | Catalyst/Conditions | Time | Yield (%) | Reference |

| 5-amino-1H-pyrazole | 3-(dimethylamino)-1-aryl-2-propen-1-one | Acetic Acid | Reflux | 5 | 70-85 | [5] |

| 5-aminopyrazole | (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one | Ethanol | Acetic Acid, Reflux | 6 | 85 | [7] |

| 5-amino-3-phenyl-1H-pyrazole | 1-methyluracil | Ethanol | Sodium ethoxide, Reflux | 3 | 62 | [11] |

| NH-5-aminopyrazoles | β-enaminones | Solvent-free | Microwave (180 °C) | 2 min | 88-97 | [12] |

Table 3: Reaction of 5-Aminopyrazoles with Chalcones

| 5-Aminopyrazole Derivative | Chalcone Derivative | Solvent | Catalyst/Conditions | Time (h) | Yield (%) | Reference |

| 5-aminopyrazole | Substituted chalcones | DMF | KOH, rt | 2-4 | 65-85 | [5] |

| 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole | 3-azido-1,3-diarylprop-2-en-1-one | Acetonitrile | Reflux | 2 | 80-95 | [9] |

Experimental Protocols

Protocol 1: Synthesis of 5,7-Dimethyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

This protocol details the condensation reaction of a 5-aminopyrazole with a β-dicarbonyl compound, specifically pentane-2,4-dione.[10]

Materials:

-

5-Amino-3-(phenylamino)-1H-pyrazole-4-carbonitrile

-

Pentane-2,4-dione (acetylacetone)

-

Glacial acetic acid

-

Ethanol

Procedure:

-

A mixture of 5-amino-3-(phenylamino)-1H-pyrazole-4-carbonitrile (10 mmol) and pentane-2,4-dione (12 mmol) in glacial acetic acid (20 mL) is heated under reflux for 4 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is allowed to cool to room temperature.

-

The cooled mixture is poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

-

The crude product is recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to afford the pure 5,7-dimethyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Expected Yield: 87-95%[2]

Protocol 2: Microwave-Assisted Synthesis of 2,7-Diarylpyrazolo[1,5-a]pyrimidines

This protocol describes a rapid and efficient synthesis using microwave irradiation and solvent-free conditions.[12]

Materials:

-

Substituted NH-5-aminopyrazole

-

Substituted β-enaminone

-

Ethanol

-

Water

Procedure:

-

A mixture of the NH-5-aminopyrazole (1 mmol) and the β-enaminone (1.1 mmol) is placed in a microwave-safe reaction vessel.

-

The vessel is sealed and placed in a microwave reactor.

-

The mixture is irradiated at 180 °C for 2 minutes.

-

After the reaction is complete, the vessel is cooled to room temperature.

-

The solid residue is collected and washed with a mixture of ethanol-water.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

Expected Yield: 88-97%[12]

Biological Significance and Signaling Pathway

Pyrazolo[1,5-a]pyrimidines are potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[4] Dysregulation of these kinases is a hallmark of many cancers, making them important therapeutic targets.[2][4] For example, derivatives of this scaffold have shown inhibitory activity against kinases such as CK2, EGFR, B-Raf, and MEK.[2][4] By acting as ATP-competitive or allosteric inhibitors, they can block downstream signaling events that promote cell proliferation and survival.[4]

The diagram below illustrates a simplified signaling pathway that can be targeted by pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of (3-Amino-1H-pyrazol-5-yl)methanol and its Derivatives